(S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid
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Overview
Description
(S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, an ethoxycarbonyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-(trifluoromethyl)benzene and (S)-2-hydroxybenzoic acid.
Formation of Ethoxycarbonyl Intermediate: The 2-(trifluoromethyl)benzene is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the ethoxycarbonyl intermediate.
Coupling Reaction: The intermediate is then coupled with (S)-2-hydroxybenzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Systems: Employing automated systems for precise control of reaction conditions and to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of substituents like halogens or nitro groups on the aromatic ring.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Protein Binding: Studied for its binding affinity to various proteins, which can influence biological activity.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Evaluated for its anti-inflammatory and analgesic properties.
Industry
Materials Science: Utilized in the development of advanced materials with specific properties, such as increased thermal stability or chemical resistance.
Agriculture: Investigated for its potential use in agrochemicals to enhance crop protection.
Mechanism of Action
The mechanism of action of (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways, such as the inhibition of inflammatory mediators or the activation of metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
®-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid: The enantiomer of the compound, which may exhibit different biological activity.
2-(Trifluoromethyl)benzoic acid: Lacks the ethoxycarbonyl group, resulting in different chemical properties.
Ethyl 2-(trifluoromethyl)benzoate: Similar structure but with an ester group instead of a carboxylic acid.
Uniqueness
Chirality: The (S)-enantiomer may exhibit unique biological activity compared to the ®-enantiomer.
Functional Groups:
This detailed overview provides a comprehensive understanding of (S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]carbonylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3O4/c1-10(11-6-4-5-9-14(11)17(18,19)20)24-16(23)13-8-3-2-7-12(13)15(21)22/h2-10H,1H3,(H,21,22)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSSQWXBWXTINY-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)OC(=O)C2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1C(F)(F)F)OC(=O)C2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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